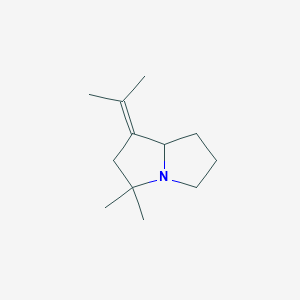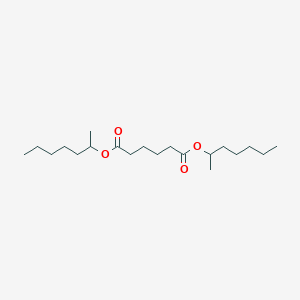![molecular formula C12H14O3 B14366414 2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol CAS No. 90332-02-8](/img/structure/B14366414.png)
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol is an organic compound with a complex structure that includes a phenyl group, a propynyl group, and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol typically involves the reaction of 3-phenylprop-2-yn-1-ol with appropriate reagents to introduce the methoxy and ethan-1-ol groups. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of a suitable electrophile like methoxymethyl chloride (MOMCl) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form corresponding alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, low temperature.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent, elevated temperature.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl and propynyl groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The methoxy and ethan-1-ol groups can participate in hydrogen bonding and other polar interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylprop-2-yn-1-ol: Shares the propynyl and phenyl groups but lacks the methoxy and ethan-1-ol moieties.
2-Phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine: Contains similar propynyl groups but has a different core structure.
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: Similar in having a methoxy group and a phenyl ring but differs in the rest of the structure.
Uniqueness
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methoxy and ethan-1-ol groups allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
90332-02-8 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-(3-phenylprop-2-ynoxymethoxy)ethanol |
InChI |
InChI=1S/C12H14O3/c13-8-10-15-11-14-9-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,8-11H2 |
Clé InChI |
GDCTUMRQNYAONC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CCOCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



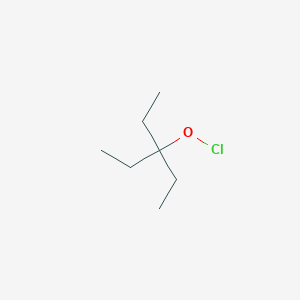
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
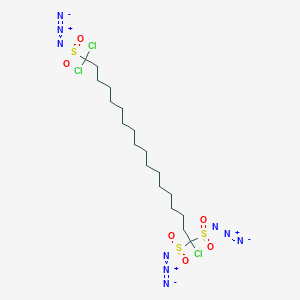
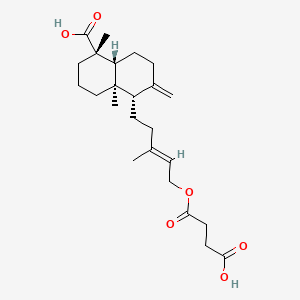
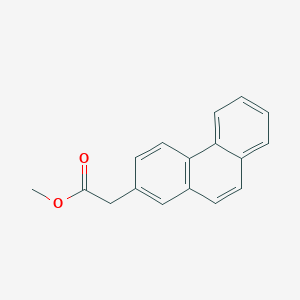
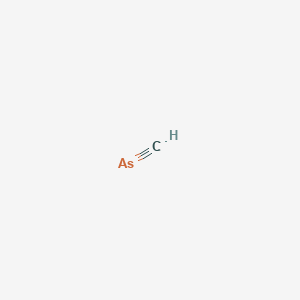
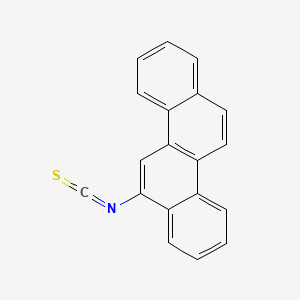
![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
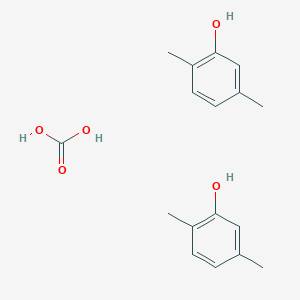
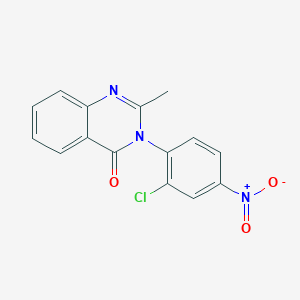
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
